An In-depth Technical Guide to the Chemical and Physical Properties of Octadecyl Methacrylate
An In-depth Technical Guide to the Chemical and Physical Properties of Octadecyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl methacrylate (ODMA), also known as stearyl methacrylate, is a long-chain alkyl methacrylate ester that serves as a critical monomer in the synthesis of a variety of functional polymers. Its unique combination of a hydrophobic octadecyl chain and a polymerizable methacrylate group makes it a valuable component in the design of materials with tailored properties for a range of applications, most notably in the pharmaceutical and biomedical fields. This technical guide provides a comprehensive overview of the chemical and physical properties of ODMA, detailed experimental protocols for its characterization, and an exploration of its applications in drug delivery systems.
Chemical and Physical Properties
Octadecyl methacrylate is a white, waxy solid at room temperature with a musty odor.[1] It is characterized by a long C18 alkyl chain which imparts significant hydrophobicity to the molecule and the polymers derived from it. A summary of its key chemical and physical properties is presented in the tables below.
General Properties
| Property | Value | Reference |
| Chemical Name | Octadecyl 2-methylprop-2-enoate | [2] |
| Synonyms | Stearyl methacrylate, n-Octadecyl methacrylate | [3] |
| CAS Number | 32360-05-7 | [1][2] |
| Molecular Formula | C22H42O2 | [1][2][4][5][6] |
| Molecular Weight | 338.57 g/mol | [1][3][4][6] |
| Appearance | White waxy solid with a musty odor | [1] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 18-20 °C (lit.) | [7] |
| 20 °C | [8] | |
| Boiling Point | 414 °C at 760 mmHg | [1] |
| 195 °C at 6 mmHg (lit.) | [7][8] | |
| Density | 0.86 g/cm³ at 25 °C | [1] |
| 0.864 g/mL at 25 °C (lit.) | [7] | |
| Refractive Index (n20/D) | 1.451 (lit.) | [7] |
| 1.452 | [9] | |
| Vapor Pressure | 4.5 x 10⁻⁷ mmHg at 25 °C | [1] |
| Flash Point | >230 °F | [7] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [1][7] |
| Octanol/Water Partition Coefficient (logP) | 10.38 | [1] |
| Heat of Vaporization | 66.7 kJ/mol | [1] |
Experimental Protocols
Detailed and standardized experimental methodologies are crucial for the accurate determination of the chemical and physical properties of octadecyl methacrylate. Below are protocols for key experiments.
Synthesis of Octadecyl Methacrylate
A common method for the synthesis of octadecyl methacrylate is through the esterification of methacrylic acid with octadecanol.
Materials:
-
Octadecanol
-
Methacrylic acid
-
Sulfuric acid (catalyst)
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
-
Methanol (for purification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine octadecanol and methacrylic acid in a 1:2 molar ratio.
-
Add a catalytic amount of sulfuric acid (e.g., 0.5 mol% relative to octadecanol) and a small amount of hydroquinone (e.g., 0.1 wt% relative to methacrylic acid) to inhibit premature polymerization.
-
Add toluene as a solvent to facilitate the reaction and azeotropically remove the water formed during esterification.
-
Heat the reaction mixture to reflux (typically around 110-120 °C) with constant stirring.
-
Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected in a Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene and any unreacted methacrylic acid under reduced pressure using a rotary evaporator.
-
Purify the crude product by washing with a dilute aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by washing with brine.
-
Further purify the product by recrystallization from a suitable solvent such as methanol to obtain pure octadecyl methacrylate.
-
Dry the purified product under vacuum.
Polymerization of Octadecyl Methacrylate
Poly(octadecyl methacrylate) (PODMA) can be synthesized via free radical polymerization.
Materials:
-
Octadecyl methacrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Dissolve the octadecyl methacrylate monomer in toluene in a reaction flask equipped with a nitrogen inlet and a magnetic stirrer.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit free radical polymerization.
-
Add the initiator, AIBN (typically 0.1-1 mol% with respect to the monomer), to the reaction mixture.
-
Heat the reaction mixture to a temperature suitable for the decomposition of AIBN (typically 60-80 °C) while stirring under a nitrogen atmosphere.
-
Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours) to achieve the desired molecular weight and conversion.
-
Terminate the polymerization by cooling the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified poly(octadecyl methacrylate) in a vacuum oven until a constant weight is achieved.
Determination of Physical Properties
Standardized test methods, such as those from ASTM International, should be employed for the reliable determination of physical properties.
-
Melting Point: The melting point can be determined using Differential Scanning Calorimetry (DSC) following a procedure similar to ASTM D3418. A small, weighed sample is heated at a controlled rate, and the melting endotherm is recorded.
-
Density: The density of solid octadecyl methacrylate can be measured using the displacement method as described in ASTM D792. This involves weighing the sample in air and then in a liquid of known density.
-
Viscosity: For molten octadecyl methacrylate or its solutions, viscosity can be measured using a rotational viscometer following procedures outlined in standards like ASTM D445.
-
Refractive Index: The refractive index can be measured using an Abbe refractometer. A small amount of the molten sample is placed on the prism of the refractometer, and the refractive index is read at a specific temperature and wavelength (typically 20 °C and 589 nm).
Applications in Drug Development
The hydrophobic nature and biocompatibility of polymers derived from octadecyl methacrylate make them highly suitable for various applications in drug development, particularly in the formulation of controlled-release drug delivery systems.
Nanoparticles for Drug Delivery
Poly(octadecyl methacrylate) and its copolymers can be formulated into nanoparticles that serve as carriers for hydrophobic drugs. The long octadecyl side chains form a hydrophobic core within the nanoparticle, which can effectively encapsulate poorly water-soluble drug molecules. This encapsulation protects the drug from degradation in the biological environment and can improve its pharmacokinetic profile.
The general workflow for preparing drug-loaded nanoparticles using ODMA-based polymers involves techniques like nanoprecipitation or emulsion polymerization.
Biocompatibility and Cytotoxicity
For any material intended for biomedical applications, a thorough evaluation of its biocompatibility is essential. Polymers based on methacrylates are generally considered to have good biocompatibility. However, the presence of residual monomers can lead to cytotoxicity. Therefore, it is crucial to ensure high purity of the polymer and to conduct comprehensive biocompatibility testing according to standards such as ISO 10993. Studies have shown that methacrylate-based resins can exhibit some level of cytotoxicity, which is often related to the leaching of unreacted monomers. The long alkyl chain of ODMA may also influence the interaction of the polymer with cell membranes.
Role in Controlled Release Formulations
The hydrophobic matrix of PODMA-based nanoparticles governs the release of the encapsulated drug. Drug release typically occurs through diffusion from the polymer matrix. The rate of release can be tailored by modifying the polymer composition, for example, by copolymerizing ODMA with more hydrophilic monomers. This allows for the development of formulations with specific release profiles, such as sustained release over an extended period.
Signaling Pathways and Mechanism of Action
A key consideration for drug development professionals is the interaction of delivery vehicles with cellular signaling pathways. Currently, there is a lack of direct evidence in the scientific literature to suggest that octadecyl methacrylate or its homopolymer, poly(octadecyl methacrylate), directly interacts with and modulates specific intracellular signaling pathways.
The primary mechanism of action for ODMA-based polymers in drug delivery is physical rather than pharmacological. These polymers act as inert carriers that encapsulate a therapeutic agent and release it in a controlled manner. The biological effect is therefore primarily determined by the released drug, not the polymer carrier itself. The biocompatibility and inert nature of the polymer are paramount to ensure that it does not elicit an unintended biological response.
The relationship between the properties of ODMA and its function in drug delivery can be visualized as a logical progression:
Conclusion
Octadecyl methacrylate is a versatile monomer with well-defined chemical and physical properties that make it highly valuable for the development of advanced materials, particularly in the field of drug delivery. Its long hydrophobic chain allows for the creation of polymers that can effectively encapsulate and control the release of poorly water-soluble drugs. While it does not appear to have direct interactions with cellular signaling pathways, its role as a biocompatible and tailorable component of drug delivery systems is of significant interest to researchers and professionals in pharmaceutical sciences. A thorough understanding of its properties and the methodologies for its characterization is essential for the rational design of novel and effective therapeutic formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. OPG [opg.optica.org]
- 3. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. file.yizimg.com [file.yizimg.com]
- 6. Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradable Poly(Methyl Methacrylate)-co-Methacrylic Acid Nanoparticles for Controlled Delivery of Growth Factors for Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
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